4-Tert-butyl-2-fluoro-1-nitrobenzene

説明

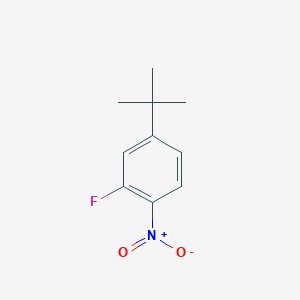

4-Tert-butyl-2-fluoro-1-nitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a tert-butyl group at the para position, a fluorine atom at the ortho position, and a nitro group at the meta position relative to the tert-butyl substituent. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing nitro group and steric hindrance from the bulky tert-butyl group, which can influence reactivity and regioselectivity in further reactions .

特性

CAS番号 |

1369872-47-8 |

|---|---|

分子式 |

C10H12FNO2 |

分子量 |

197.21 g/mol |

IUPAC名 |

4-tert-butyl-2-fluoro-1-nitrobenzene |

InChI |

InChI=1S/C10H12FNO2/c1-10(2,3)7-4-5-9(12(13)14)8(11)6-7/h4-6H,1-3H3 |

InChIキー |

JRUHECGHNPBWPA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

正規SMILES |

CC(C)(C)C1=CC(=C(C=C1)[N+](=O)[O-])F |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-tert-butyl-2-fluoro-1-nitrobenzene, a comparison is made with analogous nitroaromatic compounds. Below is an analysis of key structural and functional differences:

Substituent Effects on Physical Properties

The tert-butyl group in this compound significantly increases steric bulk compared to smaller substituents (e.g., methyl or chloro groups). For example:

- 4-Methyl-2-fluoro-1-nitrobenzene : The methyl group offers less steric hindrance, leading to higher solubility in polar solvents compared to the tert-butyl analog.

- 4-Chloro-2-fluoro-1-nitrobenzene : The electron-withdrawing chlorine atom enhances electrophilic substitution reactivity at the meta position relative to the nitro group, whereas the tert-butyl group in the target compound directs reactions to less hindered positions .

Reactivity in Nitro Reduction

The nitro group in this compound is less prone to reduction under mild conditions compared to compounds with electron-donating substituents. For instance:

- 4-Methoxy-2-fluoro-1-nitrobenzene : The methoxy group donates electrons via resonance, accelerating nitro reduction to an amine. In contrast, the tert-butyl group’s inductive electron-donating effect is minimal, resulting in slower reduction kinetics .

Research Findings and Industrial Relevance

Recent studies highlight the utility of this compound in synthesizing fluorinated bioactive molecules. Its steric profile allows for controlled functionalization, reducing side reactions common in less hindered analogs. Industrial catalogs, such as AK Scientific’s product listings, emphasize its availability at 95% purity, underscoring its reliability for large-scale applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。